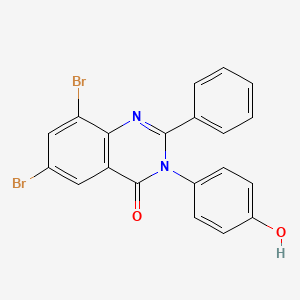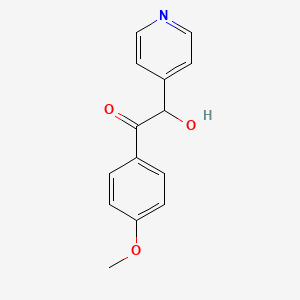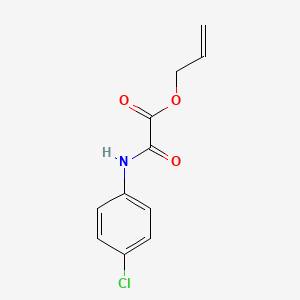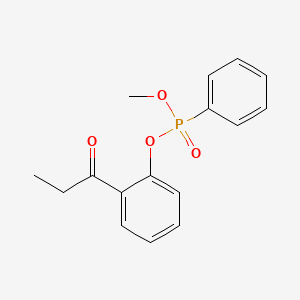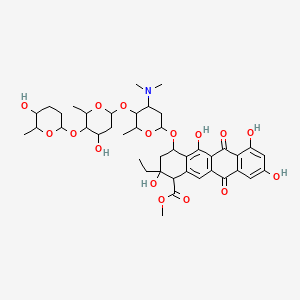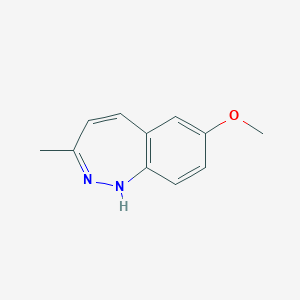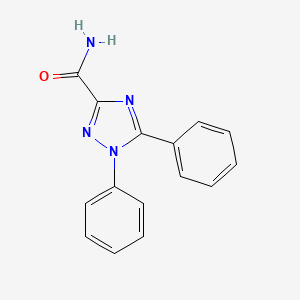
3,3-Bis(methylthio)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(methylthio)butan-2-one is an organic compound with the molecular formula C6H12OS2. It is characterized by the presence of two methylthio groups attached to the third carbon of a butan-2-one backbone. This compound is known for its distinctive sulfurous odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Bis(methylthio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-butanone with sodium methylthiolate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the methylthio group.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(methylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Bis(methylthio)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(methylthio)butan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its sulfur-containing groups can form strong interactions with metal ions and other electrophilic centers, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(methylthio)butan-2-one oxime: Similar in structure but contains an oxime group.
3,3-Bis(ethylthio)butan-2-one: Similar but with ethylthio groups instead of methylthio groups.
3,3-Bis(methylthio)pentan-2-one: Similar but with an additional carbon in the backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinctive chemical reactivity and odor properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
85153-62-4 |
|---|---|
Fórmula molecular |
C6H12OS2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
3,3-bis(methylsulfanyl)butan-2-one |
InChI |
InChI=1S/C6H12OS2/c1-5(7)6(2,8-3)9-4/h1-4H3 |
Clave InChI |
SCVYHLNMCZVKKU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)
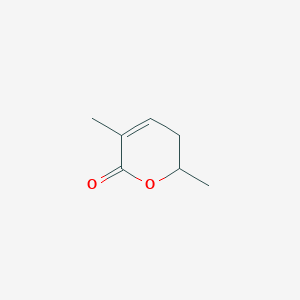

![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
